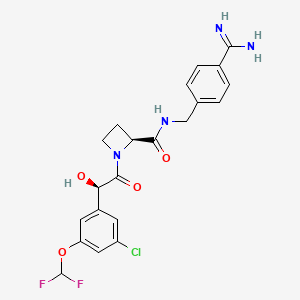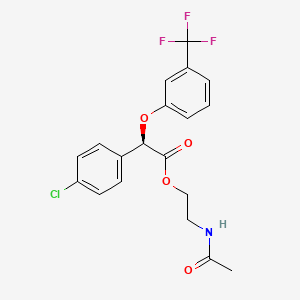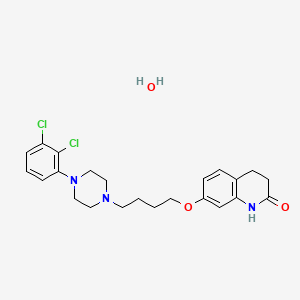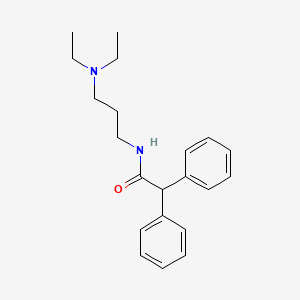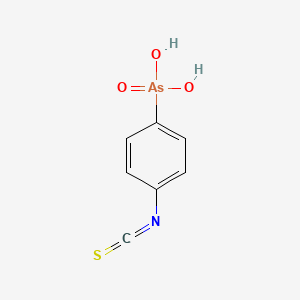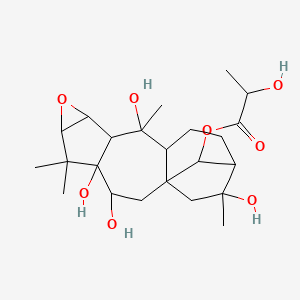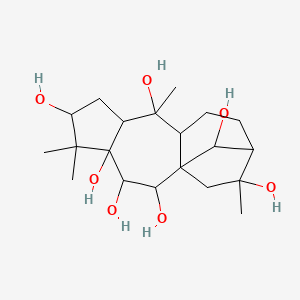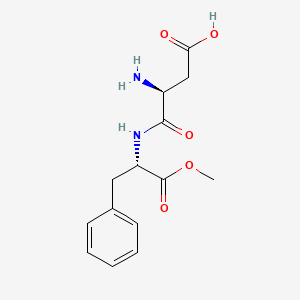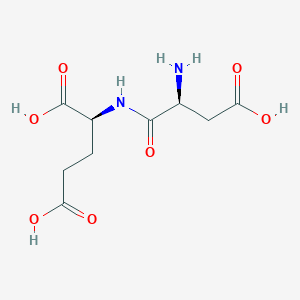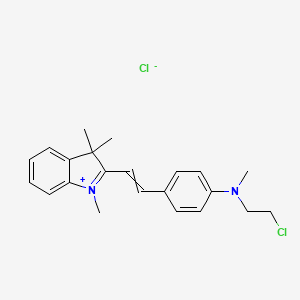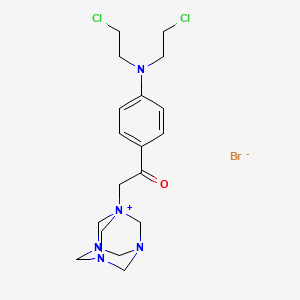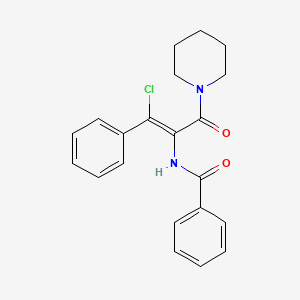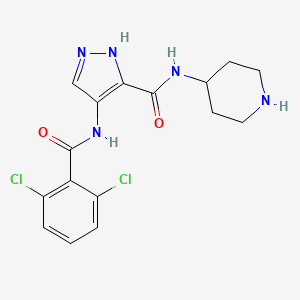
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities : A study by Sakaguchi et al. (1992) focused on synthesizing novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, aiming to create new gastrointestinal prokinetic agents. One of these derivatives, which includes a structure similar to the compound , exhibited balanced gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).
Derivatives from Limonia acidissima : Kim et al. (2009) isolated new benzamide derivatives from the bark of Limonia acidissima. These compounds showed potential as inhibitors of nitric oxide production in microglia cells, suggesting their utility in neuroinflammatory conditions (Kim et al., 2009).
Electrophilic Cyclization in Chemical Synthesis : A study by Valle et al. (2005) investigated the electrophilic cyclization of benzamide derivatives, leading to the synthesis of various compounds. This process illustrates the chemical versatility of benzamide structures in synthetic chemistry (Valle et al., 2005).
Antifungal Activity of Benzamide Derivatives : Ienascu et al. (2018) synthesized novel benzamide derivatives and tested their antifungal activity. These studies are crucial in understanding the biological activities of benzamide compounds and their potential applications in combating fungal infections (Ienascu et al., 2018).
Polyimide Synthesis with Trifluoromethyl-Substituted Benzene : Liu et al. (2002) described the synthesis of polyimides using aromatic diamines, including compounds with a trifluoromethyl group. This research contributes to the development of new materials with specific chemical and physical properties (Liu et al., 2002).
Synthesis and Crystal Structure Studies : The work of Kranjc et al. (2012) and others in crystallography provides insights into the structural aspects of benzamide derivatives, which is essential for understanding their chemical behavior and potential applications (Kranjc et al., 2012).
Propriétés
Numéro CAS |
33351-06-3 |
|---|---|
Nom du produit |
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C20H23F3N2O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19F3N2O2/c1-23(2)11-12-25-16-6-4-3-5-15(16)17(24)22-14-9-7-13(8-10-14)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Clé InChI |
WACQRBITZJWPPH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CN(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




